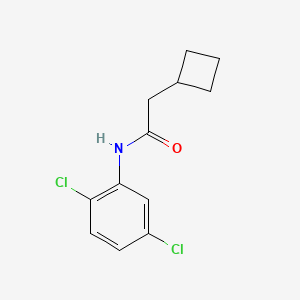

2-cyclobutyl-N-(2,5-dichlorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"2-cyclobutyl-N-(2,5-dichlorophenyl)acetamide" falls into the category of acetamide compounds, which have been extensively studied for their diverse chemical reactions, synthesis methods, molecular structures, and properties. These compounds are known for their significant pharmacological activities and applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of closely related acetamide compounds often involves radical cyclization reactions. For example, Sato et al. (1992) described the formation of five-membered lactams by 5-endo-trig radical cyclisations of 2-chloro-N-(cycloalk-1-enyl)acetamides, which could offer insights into the synthesis of "2-cyclobutyl-N-(2,5-dichlorophenyl)acetamide" (Sato et al., 1992).

Molecular Structure Analysis

Quantum chemical calculations and X-ray crystallography are commonly used to analyze the molecular structure of acetamide compounds. Choudhary et al. (2014) conducted detailed analyses on similar dichloroacetamide compounds, providing insights into their molecular structural parameters, vibrational frequencies, and electronic properties (Choudhary et al., 2014).

Chemical Reactions and Properties

Acetamides participate in various chemical reactions, including cyclization and hydrolysis. The reactivity and mechanisms underlying these processes can be complex, as demonstrated by Djaidi et al. (1996) in their study on the diverse reactivity of related amide derivatives with dimethyl acetylenedicarboxylate (Djaidi et al., 1996).

Scientific Research Applications

Synthesis and Medicinal Chemistry

- Practical Synthesis of 2-Arylamino-6-alkylaminopurines : A practical synthesis approach for antiasthmatic agents from 2,6-dichloropurine demonstrates the importance of cyclobutylamine in medicinal chemistry for creating potent therapeutic agents. This methodology underscores the relevance of structural analogs like 2-cyclobutyl-N-(2,5-dichlorophenyl)acetamide in drug development processes (Ciszewski, L. et al., 2006).

Neuropharmacology and Cognitive Effects

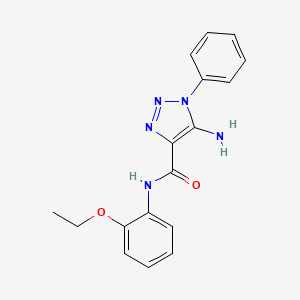

- GSK189254 as a Novel H3 Receptor Antagonist : The development of GSK189254, a compound with structural similarities to 2-cyclobutyl-N-(2,5-dichlorophenyl)acetamide, showcases its potential in improving cognitive performance in models of dementia and Alzheimer's disease, pointing towards the utility of such compounds in neuropharmacology (Medhurst, A. et al., 2007).

Photovoltaic and Material Science

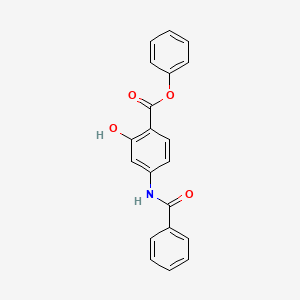

- Photovoltaic Efficiency Modeling : The study on bioactive benzothiazolinone acetamide analogs, which share a conceptual framework with 2-cyclobutyl-N-(2,5-dichlorophenyl)acetamide, explores their potential in dye-sensitized solar cells. This research indicates the broader applicability of such compounds in enhancing photovoltaic efficiency, highlighting the significance of structural and functional versatility in material science (Mary, Y. et al., 2020).

Antiviral Research

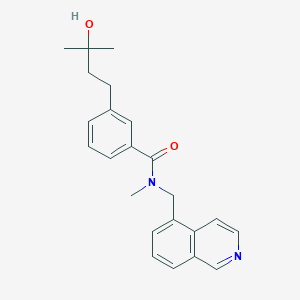

- Therapeutic Effect in Japanese Encephalitis : A novel anilidoquinoline derivative structurally related to 2-cyclobutyl-N-(2,5-dichlorophenyl)acetamide was synthesized and evaluated for its efficacy in treating Japanese encephalitis. This work underscores the potential of such compounds in antiviral research, particularly in developing therapeutic agents against viral encephalitis (Ghosh, J. et al., 2008).

properties

IUPAC Name |

2-cyclobutyl-N-(2,5-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO/c13-9-4-5-10(14)11(7-9)15-12(16)6-8-2-1-3-8/h4-5,7-8H,1-3,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIKIOSTCUCDCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC(=O)NC2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclobutyl-N-(2,5-dichlorophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5545611.png)

![N-(4-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5545622.png)

![N,N-dimethyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5545628.png)

![(1S*,5R*)-6-[(4-fluorophenoxy)acetyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545634.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5545641.png)

![N-[2,2,2-tribromo-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B5545654.png)

![N-methyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5545665.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5545687.png)

![7,7-dimethyl-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5545690.png)

![methyl 2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5545693.png)